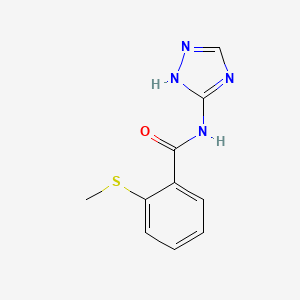
2-(methylthio)-N-4H-1,2,4-triazol-3-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylthio)-N-4H-1,2,4-triazol-3-ylbenzamide, commonly known as MTB, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. MTB is a member of the benzamide family and is synthesized through a complex chemical process.
Mechanism of Action
The mechanism of action of MTB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, MTB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inflammation is also believed to be inhibited by MTB through the suppression of nuclear factor kappa B (NF-κB) signaling pathway.
Biochemical and Physiological Effects
MTB has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of inflammation. MTB has also been shown to have antioxidant properties and can protect cells from oxidative stress. In animal studies, MTB has been shown to have a low toxicity profile and minimal adverse effects.
Advantages and Limitations for Lab Experiments
MTB has several advantages for lab experiments, including its low toxicity profile and ease of synthesis. However, MTB is not readily available commercially, and its synthesis requires expertise in organic chemistry. Additionally, the mechanism of action of MTB is not fully understood, which makes it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for the study of MTB. In medicine, MTB has shown promise as a potential anticancer agent, and further studies are needed to determine its efficacy and safety in humans. In agriculture, MTB has potential as a natural herbicide, and further studies are needed to determine its effectiveness and environmental impact. In material sciences, MTB can be used to synthesize MOFs with potential applications in gas storage and separation, and further studies are needed to optimize their properties. Overall, MTB has significant potential for various applications, and further research is needed to fully understand its properties and potential.
Synthesis Methods
The synthesis of MTB involves several steps that require careful attention to detail. The first step involves the preparation of 2-amino-4H-1,2,4-triazole, which is then reacted with methylthioisocyanate to form 2-(methylthio)-4H-1,2,4-triazole. The final step involves the reaction of 2-(methylthio)-4H-1,2,4-triazole with 4-chlorobenzoyl chloride to form MTB.
Scientific Research Applications
MTB has been extensively studied for its potential application in various fields, including agriculture, medicine, and material sciences. In agriculture, MTB has been shown to have herbicidal properties and can be used to control the growth of weeds. In medicine, MTB has been shown to have anti-inflammatory and anticancer properties and can be used to treat various diseases. In material sciences, MTB has been used to synthesize metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
Properties
IUPAC Name |
2-methylsulfanyl-N-(1H-1,2,4-triazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-16-8-5-3-2-4-7(8)9(15)13-10-11-6-12-14-10/h2-6H,1H3,(H2,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSQOSVHQBGOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201985 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-fluoro-5-methoxyphenyl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5291271.png)
![4-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5291277.png)
![2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5291286.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-methylbenzamide](/img/structure/B5291295.png)
![4-(hydroxymethyl)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanol](/img/structure/B5291300.png)
![3-benzyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291308.png)
![allyl 2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5291313.png)
![rel-(4aS,8aR)-6-[(5-chloro-2-pyridinyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291323.png)
![2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine](/img/structure/B5291329.png)
![N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5291334.png)
![(2R)-2-cyclohexyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-hydroxyacetamide](/img/structure/B5291335.png)
![2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5291341.png)

![ethyl 2-(3-allyl-4-hydroxy-5-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5291347.png)
